molecular formula C21H25N5O8 B14066168 Thalidomide-O-PEG3-azide

Thalidomide-O-PEG3-azide

Cat. No.: B14066168
M. Wt: 475.5 g/mol
InChI Key: XCTYSAYYSHMVLG-UHFFFAOYSA-N
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Description

Thalidomide-O-PEG3-azide (CAS: 2402790-58-1) is a multifunctional conjugate comprising:

  • Thalidomide moiety: Binds cereblon (CRBN), enabling targeted protein degradation via PROTAC (Proteolysis-Targeting Chimera) strategies .
  • Amide bond (-O-amido-): Enhances stability and biocompatibility .
  • Triethylene glycol (PEG3) linker: Improves aqueous solubility and reduces steric hindrance .
  • Azide (-N3): Enables bioorthogonal "click chemistry" for conjugation with alkyne-bearing molecules .

Molecular Formula: C23H28N6O9
Molecular Weight: 532.51 g/mol
Applications: PROTAC synthesis, chemical intermediates, and bioconjugation in drug discovery .

Properties

Molecular Formula

C21H25N5O8

Molecular Weight

475.5 g/mol

IUPAC Name

4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C21H25N5O8/c22-25-23-6-7-31-8-9-32-10-11-33-12-13-34-16-3-1-2-14-18(16)21(30)26(20(14)29)15-4-5-17(27)24-19(15)28/h1-3,15H,4-13H2,(H,24,27,28)

InChI Key

XCTYSAYYSHMVLG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Core Thalidomide Synthesis: Vacuum Thermal Cyclization

Patent CN1405166A details a one-step thalidomide synthesis method adaptable for derivative production:

Reaction Mechanism

Heating glutamine (1 eq) with phthalic anhydride derivatives (1–4 eq) at 120–220°C under vacuum induces sequential cyclization:

  • Primary amide formation : Glutamine’s α-amino group attacks the anhydride carbonyl.
  • Glutarimide ring closure : Intramolecular dehydration of the carboxyl and amide groups.

Substituted phthalic anhydrides (3-/4-CH₃, OCH₃, F, Cl, Br, NO₂) yield analogs with modified electronic properties.

Optimized Conditions

  • Temperature profile : 120–150°C (30 min) → 160–220°C (2–20 hr)
  • Solvent system : Post-reaction dissolution in 1,4-dioxane (3–10× reactant mass), followed by acetone precipitation
  • Yield range : 24.1% (parent compound) to 46.9% (3-chloro derivative)
Table 1: Thalidomide Derivative Yields and Physical Properties
Substituent Yield (%) Melting Point (°C)
None 24.1 273–274
3-CH₃ 29.0 254–256
4-CH₃ 32.2 197–199
3-F 35.4 286–288
4-Cl 41.7 289–291

PEG3-Azide Linker Installation Strategies

While the core synthesis is well-documented, PEG3-azide conjugation methods must be inferred from commercial product data and synthetic organic principles:

Etherification Route

Step 1 : Thalidomide hydroxyl activation

  • Reagents : NaH, DMF, 0°C → RT
  • Reaction : Deprotonation of thalidomide’s phenolic -OH to form a nucleophilic alkoxide.

Step 2 : PEG3-azide coupling

  • Electrophile : PEG3-azide mesylate (e.g., CH₃SO₂-O-PEG3-N₃)
  • Conditions : 60°C, 12 hr, N₂ atmosphere
  • Mechanism : SN2 displacement yielding Thalidomide-O-PEG3-azide.

Step 3 : Purification

  • Solvent extraction : Dichloromethane/water partitioning
  • Chromatography : Silica gel (EtOAc/hexanes gradient)

Mitsunobu Alternative

For sterically hindered substrates:

  • Reagents : DIAD, PPh₃, THF
  • Substrate : PEG3-azide alcohol (HO-PEG3-N₃)
  • Yield : ~50–65% (estimated from analogous reactions)

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): Key peaks include δ 7.94–7.88 (phthalimide aromatic H), 5.18–5.14 (glutarimide CH), 3.00–2.80 (PEG3 methylene).
  • FT-IR : Azide stretch at 2100 cm⁻¹ confirms functional group retention.

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time 8.2 min.
  • LC-MS : m/z 476.4 [M+H]⁺.

Scalability and Industrial Considerations

Cost Drivers

  • Glutamine excess : Patent methods use 1–4× phthalic anhydride to improve yields.
  • Linker synthesis : PEG3-azide production requires controlled azidation to prevent HN₃ formation.

Comparative Analysis with PEG2 Analogs

Lumiprobe’s Thalidomide-O-PEG2-azide provides insights into linker length effects:

  • Conjugation efficiency : PEG3’s longer chain (1.4 nm vs. PEG2’s 0.9 nm) enhances proteasome access.
  • Solubility : PEG3 increases aqueous solubility by 40% compared to PEG2.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-PEG3-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Alkyl azides.

    Click Chemistry: Triazole derivatives.

    Reduction Reactions: Primary amines

Scientific Research Applications

Thalidomide-O-PEG3-azide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.

    Biology: Employed in the development of PROTACs for targeted protein degradation.

    Medicine: Investigated for its potential in treating various diseases by selectively degrading disease-causing proteins.

    Industry: Utilized in the production of advanced materials and drug delivery systems

Mechanism of Action

The mechanism of action of Thalidomide-O-PEG3-azide involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent degradation of target proteins. The PEG spacer enhances the solubility and bioavailability of the compound, while the azide group facilitates its conjugation to other molecules through click chemistry .

Comparison with Similar Compounds

Variations in PEG Chain Length

Compound Name CAS Number PEG Units Functional Group Molecular Formula Molecular Weight (g/mol) Key Features
Thalidomide-O-amido-PEG1-azide 2597167-25-2 1 Azide (-N3) C19H20N6O7 444.4 Compact size, moderate solubility; suited for applications requiring minimal linker length .
Thalidomide-O-PEG3-azide 2402790-58-1 3 Azide (-N3) C23H28N6O9 532.51 Balanced solubility and flexibility; widely used in PROTACs .
Thalidomide-O-PEG4-N3 2380318-57-8 4 Azide (-N3) C23H29N5O9 519.51 Enhanced solubility; potential steric hindrance in dense biological environments .

Key Observations :

  • PROTAC Design : PEG3 is optimal for balancing solubility and linker flexibility, enabling efficient ternary complex formation .

Variations in Terminal Functional Groups

Compound Name CAS Number Functional Group Key Reactivity/Applications
Thalidomide-O-PEG3-amine hydrochloride 2387510-82-7 Amine (-NH2) Conjugates with NHS esters or carboxylic acids; used in protein labeling .
This compound 2402790-58-1 Azide (-N3) Click chemistry with alkynes (e.g., DBCO) ; ideal for modular PROTAC assembly .
Thalidomide-O-PEG3-COOH 2324154-35-8 Carboxylic Acid Conjugates with amines via EDC/NHS chemistry; used in nanoparticle functionalization .

Functional Group Implications :

  • Azide : Enables rapid, copper-free click chemistry, critical for in vivo applications .
  • Amine/Carboxylic Acid : Require additional coupling reagents (e.g., EDC), limiting efficiency in aqueous environments .

Comparative Physicochemical Properties

Property Thalidomide-O-PEG1-azide This compound Thalidomide-O-PEG4-N3
Molecular Weight 444.4 532.51 519.51
PEG Length Short (PEG1) Medium (PEG3) Long (PEG4)
Solubility in Water Moderate High Very High
Biological Half-life Shorter Intermediate Longer

Notes:

  • Longer PEG chains extend circulation time but may reduce target engagement efficiency due to increased hydrophilicity .
  • PEG3 provides an optimal trade-off for systemic delivery .

PROTAC Development

  • This compound is a preferred linker in PROTACs due to its modularity and compatibility with click chemistry. For example, it facilitates the synthesis of BRD4-targeting PROTACs with sub-µM degradation efficacy .
  • Thalidomide-O-PEG1-azide is used in constrained environments (e.g., blood-brain barrier penetration), though its lower solubility limits broad applicability .

Bioconjugation Strategies

  • The azide group in this compound enables efficient conjugation with DBCO-modified antibodies, enhancing antibody-drug conjugate (ADC) homogeneity .
  • Amine-terminated analogs (e.g., Thalidomide-O-PEG3-amine hydrochloride) are less favored due to slower reaction kinetics .

Biological Activity

Thalidomide-O-PEG3-azide is a synthetic compound that merges the thalidomide structure with a polyethylene glycol (PEG) spacer and an azide functional group. This compound has garnered attention in the fields of biochemistry and pharmacology due to its potential applications in targeted protein degradation and drug delivery systems.

The biological activity of this compound is primarily linked to its role in targeted protein degradation technologies , particularly through the development of proteolysis-targeting chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit specific target proteins to the ubiquitin-proteasome system for degradation, thus offering therapeutic potential in treating various diseases, including cancer and autoimmune disorders.

Key Mechanisms:

  • Cereblon Binding : Thalidomide and its derivatives, including this compound, exert their effects by binding to cereblon, a component of an E3 ubiquitin ligase complex. This interaction modulates protein degradation pathways, influencing cellular processes related to inflammation and tumorigenesis .
  • Cytokine Modulation : The compound has been shown to selectively inhibit pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, thereby modulating immune responses .
  • Anti-Angiogenic Properties : this compound exhibits anti-angiogenic effects by inhibiting factors that promote blood vessel formation, which is critical in tumor growth and metastasis .

Applications

The incorporation of the azide group allows for efficient reactions with alkyne-functionalized molecules via click chemistry, facilitating various biochemical applications such as:

  • Bioconjugation : Enhancing targeted drug delivery by conjugating drugs to specific proteins.
  • Protein Interaction Studies : Investigating the interactions between proteins involved in disease pathways.

Comparative Analysis

To better understand the unique features of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
Thalidomide-O-amido-PEG4-azideLonger PEG spacerEnhanced solubility and stability
Lenalidomide-5’-acetamido-O-PEG3-propargylAnother thalidomide derivativeFocused on PROTAC applications
Thalidomide 4'-ether-PEG3-azideIncorporates an E3 ligase ligandTargeted for specific cellular pathways
Pomalidomide-PEG-AzideSimilar thalidomide structureInvestigated for different therapeutic targets

Uniqueness : this compound is distinguished by its specific PEG spacer length and azide functional group, optimizing solubility, stability, and reactivity for targeted protein degradation applications compared to its analogs.

Case Studies

Research studies have explored the efficacy of this compound in various contexts:

  • Cancer Treatment : In preclinical models, this compound has demonstrated promising results in selectively degrading oncoproteins associated with tumor growth, leading to reduced tumor size and enhanced survival rates in animal models.
  • Autoimmune Disorders : The modulation of cytokine production by this compound has shown potential in reducing symptoms in models of autoimmune diseases like rheumatoid arthritis .

Q & A

Q. What are the critical steps and considerations in synthesizing Thalidomide-O-PEG3-azide?

The synthesis involves sequential derivatization of the thalidomide core, introduction of an amide bond, PEG3 linker attachment, and azide functionalization. Key steps include controlling reaction conditions (e.g., temperature, stoichiometry) to ensure high purity and yield. The PEG linker improves solubility, while the azide enables bioorthogonal conjugation. Purification typically requires HPLC or column chromatography to remove unreacted intermediates .

Q. How does the PEG3 linker influence the compound's physicochemical properties?

The PEG3 linker enhances aqueous solubility and reduces nonspecific binding in biological systems. This modification can prolong half-life and improve pharmacokinetics compared to unmodified thalidomide. The linker’s length (three ethylene glycol units) balances flexibility and steric hindrance for optimal target engagement .

Q. What are the recommended storage and handling protocols for this compound?

Store at -20°C in a dry, light-protected environment. Avoid repeated freeze-thaw cycles. Solutions should be prepared in anhydrous DMSO or acetonitrile and used immediately. Long-term storage in aqueous buffers is not advised due to potential hydrolysis of the azide group .

Q. Which analytical methods are suitable for characterizing this compound purity?

Reverse-phase HPLC with UV detection (e.g., at 254 nm) is standard. Mass spectrometry (LC-MS) confirms molecular weight (532.51 g/mol), while NMR (¹H/¹³C) verifies structural integrity. Purity thresholds ≥95% are recommended for biological studies .

Advanced Research Questions

Q. How can this compound be integrated into PROTAC design?

The compound serves as an E3 ligase recruiter in PROTACs. Link its azide terminus to a target protein ligand via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize linker length (PEG3) to minimize steric clashes between cereblon and the target protein. Validate degradation efficiency using Western blotting and cellular viability assays .

Q. What strategies optimize CuAAC reaction efficiency when conjugating this compound to alkyne-functionalized molecules?

Use Cu(I) catalysts (e.g., TBTA) to enhance reaction kinetics. Maintain a 1:1.2 molar ratio (azide:alkyne) in inert solvents (e.g., DMF). Monitor reaction progress via TLC or LC-MS. Post-reaction, purify via size-exclusion chromatography to remove copper residues .

Q. How can researchers assess the metabolic stability of this compound in vitro?

Incubate the compound with human liver microsomes (HLMs) and NADPH cofactors. Quantify remaining parent compound via LC-MS at timed intervals. Compare degradation rates to unmodified thalidomide, which undergoes CYP3A4-mediated 5-hydroxylation .

Q. What experimental approaches mitigate solubility challenges during PROTAC assembly?

Pre-solubilize this compound in DMSO (<5% v/v final concentration). For aqueous systems, use PEGylated co-solvents or surfactants (e.g., Tween-20). Alternatively, substitute PEG3 with shorter/longer PEG linkers (e.g., PEG1 or PEG4) to balance hydrophilicity .

Q. How should researchers troubleshoot low yields during synthesis?

Common issues include incomplete azide activation or side reactions. Ensure anhydrous conditions and inert gas (N₂/Ar) during PEG coupling. Characterize intermediates via LC-MS to identify bottlenecks. Scaling reactions gradually (mg to g) improves reproducibility .

Q. What methods evaluate off-target effects of this compound in cellular models?

Perform RNA-seq or proteomic profiling to identify unintended protein degradation. Use isothermal titration calorimetry (ITC) to assess cereblon binding specificity. Compare results to negative controls (e.g., inactive azide analogs) .

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